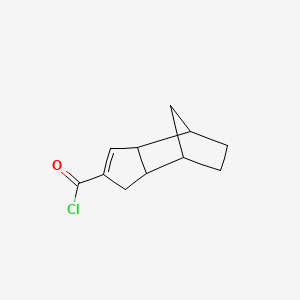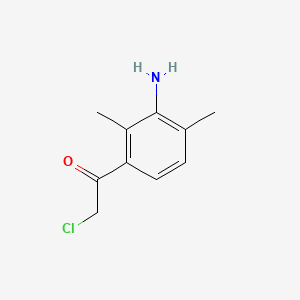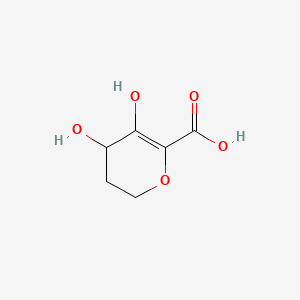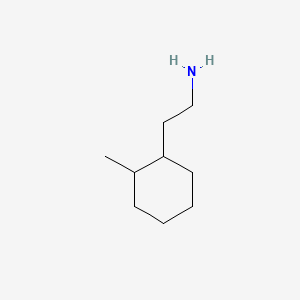![molecular formula C5H10O5 B561445 XYLOSE, D-, [1-14C] CAS No. 19588-10-4](/img/no-structure.png)
XYLOSE, D-, [1-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Xylose, also known as (+)-Xylose or Wood sugar, is a monosaccharide of the aldopentose type, which means that it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, and named for it . Xylose is classified as a monosaccharide, a type of sugar that is normally easily absorbed by the intestines . It is derived from hemicellulose, one of the main constituents of biomass .
Synthesis Analysis
Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . The efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .Molecular Structure Analysis
The molecular structure of xylose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms . It is a monosaccharide with a linear chain structure and a chemical formula of C5H10O5 . The acyclic form of xylose has a chemical formula HOCH2(CH(OH))3CHO .Chemical Reactions Analysis
The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose, while both Al(OH)2+ and H+ catalyze the sugar dehydration to furfural and side reactions leading to humins .Physical And Chemical Properties Analysis
Xylose appears as monoclinic needles or prisms . It has a density of 1.525 g/cm3 at 20 °C and a melting point of 144 to 145 °C .Wirkmechanismus
The action of xylose isomerase depends on the presence of two divalent cations . A general mechanism where the first step is ring opening, which is followed by the extension of the substrate to an open-chain conformation, a proton shuttle with the participation of a structural water molecule and the rate-determining hydride shift .
Zukünftige Richtungen
Xylose is considered to be a promising renewable resource for producing biofuels and chemicals . The suitability of xylanases for its application in food and feed, paper and pulp, textile, pharmaceuticals, and lignocellulosic biorefinery has led to an increase in demand of xylanases globally . After optimization, a furfural yield up to 90% from 1 M xylose was achieved over 40 mM AlCl3 and 100 mM HCl at 160 °C and 12 min .
Eigenschaften
| 19588-10-4 | |
Molekularformel |
C5H10O5 |
Molekulargewicht |
152.122 |
IUPAC-Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+2 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-GQVCXODWSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonyme |
XYLOSE, D-, [1-14C] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)

![N'-[4-(Chloroacetyl)-1H-imidazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B561368.png)
![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)


![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3-Oxa-8,11-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B561377.png)


![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)

